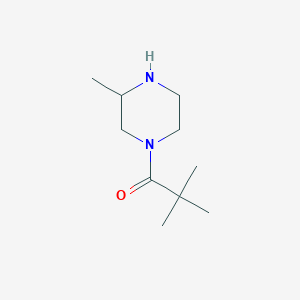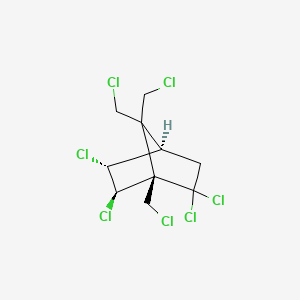
6-(1-甲基哌啶-4-基羰基)-吡啶
描述
科学研究应用
吡啶衍生物的化学和性质
吡啶衍生物,包括与 6-(1-甲基哌啶-4-基羰基)-吡啶结构相关的化合物,由于其多功能性和独特性质,在化学的各个分支中至关重要。已经探索了这些化合物的制备程序、性质和与不同金属的络合能力。研究重点介绍了它们的光谱性质、结构、磁性、生物和电化学活性。这一广泛的性质表明,包括 6-(1-甲基哌啶-4-基羰基)-吡啶在内的相关化合物可能在开发新材料、催化剂和生物活性分子方面有应用 (Boča、Jameson 和 Linert,2011).
医药和生物学应用
吡啶衍生物的药用意义非常广泛,从抗真菌、抗菌、抗氧化到抗癌活性。这些化合物对各种离子和中性物种的亲和力使其成为有效的化学传感器和药物开发的候选者。此类衍生物还用于化学传感应用,用于检测环境、农业和生物样品中的不同物种,表明 6-(1-甲基哌啶-4-基羰基)-吡啶等化合物在类似应用中的潜力 (Abu-Taweel 等人,2022).
在催化和合成中的作用
在催化和有机合成中,吡啶衍生物作为关键的前体和中间体。它们是开发具有药用意义的支架的合成途径的一部分,并且已研究将其用于使用多样化催化剂的多组分反应中。这突出了它们在创建复杂有机分子中的重要性,可能包括 6-(1-甲基哌啶-4-基羰基)-吡啶及其类似物用于各种合成应用 (Parmar、Vala 和 Patel,2023).
农用化学应用
基于吡啶的化合物,包括与 6-(1-甲基哌啶-4-基羰基)-吡啶结构相关的化合物,在开发杀菌剂、杀虫剂和除草剂等农用化学品中至关重要。吡啶部分与生物系统相互作用的多功能性转化为它们在农用化学制剂中的有效性,这表明相关化合物在提高农业生产力和病虫害管理方面具有潜在的研究途径 (Guan 等人,2016).
属性
IUPAC Name |
(1-methylpiperidin-4-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14-8-5-10(6-9-14)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDSRITXBDNYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3328675.png)
![7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B3328683.png)




![N,N-Bis(trimethylsilyl)-(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutylamine](/img/structure/B3328727.png)

![3,8-Bis[4-(diphenylamino)phenyl]-1,10-phenanthroline](/img/structure/B3328745.png)


![(6R,7R)-7-Amino-3-chloromethyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3328773.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)sulfonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3328778.png)

